molecular formula C19H14N2O4 B2423651 6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 950415-71-1

6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Cat. No.: B2423651
CAS No.: 950415-71-1
M. Wt: 334.331
InChI Key: JEBWAKTWWJJZCE-UHFFFAOYSA-N
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Description

The compound “6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one moiety, which is a type of flavonoid . Flavonoids are a large family of plant-derived compounds that are often biologically active.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromen-2-one ring system, an oxadiazole ring, and methoxy and p-tolyl substituents . These features could be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chromen-2-one and oxadiazole rings, as well as the methoxy and p-tolyl groups. The electron-rich oxygen atoms and the aromatic rings could potentially participate in various chemical reactions .

Scientific Research Applications

Chemical and Spectral Characterization

The scientific interest in derivatives similar to 6-methoxy-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is largely due to their significant biological properties. These compounds, including oxadiazole derivatives and 2H-chromen-2-one moieties, have been characterized for their diverse biological activities such as antimicrobial, anticancer, and antifungal effects. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR/MS) play a crucial role in the identification and analysis of these derivatives, aiding in the understanding of their chemical structures and potential biological activities (Kim et al., 2018).

Antimicrobial and Antifungal Activities

Several studies have synthesized and tested derivatives for their antimicrobial and antifungal properties. For instance, novel classes of pyrazol-4-yl- and 2H-chromene-based substituted anilines have shown potential as fluorescence probes in biological imaging and significant antibacterial and antifungal activity (Banoji et al., 2022). Similarly, new oxadiazole derivatives containing the 2H-chromen-2-one moiety have been synthesized and exhibited promising antibacterial and antifungal activities, highlighting their potential as therapeutic agents (Mahesh et al., 2022).

Quantum Studies and Thermodynamic Properties

The structural and electronic properties of these compounds have also been a subject of research, providing insights into their reactivity and stability. Quantum studies, Non-Linear Optical (NLO) properties, and thermodynamic analyses offer a deeper understanding of the molecules’ characteristics at the atomic level, which is essential for predicting their behavior in biological systems and potential applications in materials science (Halim & Ibrahim, 2022).

Synthesis and Biological Applications

The facile synthesis of derivatives through methods such as Michael addition followed by aromatization showcases the chemical versatility and potential for creating novel compounds with enhanced biological activities. These synthesis techniques contribute to the development of compounds with potential applications in drug discovery, specifically targeting microbial pathogens and diseases requiring antimicrobial and antifungal agents (Velpula et al., 2015).

Mechanism of Action

The biological activity of this compound would depend on its specific interactions with biological targets. Given its structural similarity to flavonoids, it might exhibit similar biological activities, such as antioxidant, anti-inflammatory, or anticancer effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. Such studies could contribute to the development of new drugs or other useful products .

Properties

IUPAC Name

6-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-11-3-5-12(6-4-11)17-20-18(25-21-17)15-10-13-9-14(23-2)7-8-16(13)24-19(15)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBWAKTWWJJZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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